3-bromo-4-chlorobenzene-1-carbothioamide
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Overview
Description
3-Bromo-4-chlorobenzene-1-carbothioamide is a chemical compound characterized by a benzene ring substituted with bromine, chlorine, and a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-4-chlorobenzene-1-carbothioamide typically involves multiple steps, starting with the bromination and chlorination of benzene to form 1-bromo-4-chlorobenzene. Subsequent reactions introduce the carbothioamide group through a series of reactions involving thiourea and other reagents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control of reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-chlorobenzene-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo-compounds.
Reduction: Reduction of the carbothioamide group to a thioamide or amine.
Substitution: Replacement of bromine or chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions may use various nucleophiles, such as amines or alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of thioamides or amines.
Substitution: Generation of compounds with different halogens or other substituents.
Scientific Research Applications
3-Bromo-4-chlorobenzene-1-carbothioamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Studied for its pharmacological effects and potential use in drug development.
Industry: Employed in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 3-bromo-4-chlorobenzene-1-carbothioamide exerts its effects involves interactions with specific molecular targets and pathways. The carbothioamide group can bind to enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
3-Bromo-4-fluorobenzene-1-carbothioamide
4-Bromo-3-chlorobenzene-1-carbothioamide
2-Bromo-4-chlorobenzene-1-carbothioamide
Uniqueness: 3-Bromo-4-chlorobenzene-1-carbothioamide is unique due to its specific arrangement of substituents on the benzene ring, which influences its reactivity and biological activity. The presence of both bromine and chlorine atoms provides distinct chemical properties compared to similar compounds.
Properties
CAS No. |
1538774-45-6 |
---|---|
Molecular Formula |
C7H5BrClNS |
Molecular Weight |
250.5 |
Purity |
95 |
Origin of Product |
United States |
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